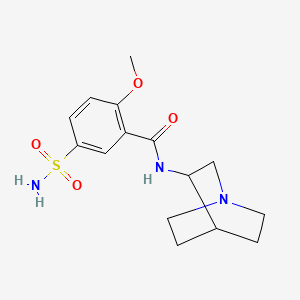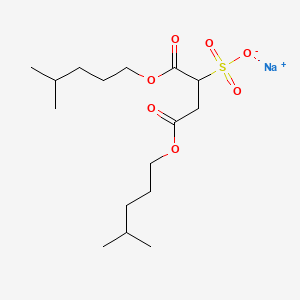
Sodium 1,4-diisohexyl sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,4-diisohexyl sulphonatosuccinate is a chemical compound with the molecular formula C16H29NaO7S and a molecular weight of 388.452 g/mol . It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,4-diisohexyl sulphonatosuccinate typically involves the esterification of maleic anhydride with isohexanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Esterification: Maleic anhydride is reacted with isohexanol in the presence of an acid catalyst at elevated temperatures.
Sulfonation: The esterified product is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. Continuous reactors and automated systems are employed to ensure consistent quality and yield. The process involves:
Raw Material Handling: Bulk handling of maleic anhydride, isohexanol, and sulfur trioxide.
Reaction Control: Automated control of reaction parameters such as temperature, pressure, and pH.
Purification: Removal of impurities through filtration and washing steps.
Drying and Packaging: The final product is dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1,4-diisohexyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the sulfonate group to a sulfide.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides and reduced organic compounds.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 1,4-diisohexyl sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reactivity of hydrophobic compounds.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in formulations of detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium 1,4-diisohexyl sulphonatosuccinate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. Its molecular structure allows it to interact with both hydrophobic and hydrophilic molecules, facilitating the solubilization and dispersion of otherwise immiscible substances.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 1,4-dihexyl sulphonatosuccinate
- Sodium 1,4-didecyl sulphonatosuccinate
- Sodium 1,4-dioctadecyl sulphonatosuccinate
Uniqueness
Sodium 1,4-diisohexyl sulphonatosuccinate is unique due to its specific alkyl chain length and branching, which confer distinct surfactant properties. Compared to its analogs with different alkyl chain lengths, it offers a balance of hydrophobicity and hydrophilicity, making it suitable for a broader range of applications. Its branched structure also provides enhanced stability and performance in various formulations.
Propriétés
Numéro CAS |
4632-96-6 |
|---|---|
Formule moléculaire |
C16H29NaO7S |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
sodium;1,4-bis(4-methylpentoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C16H30O7S.Na/c1-12(2)7-5-9-22-15(17)11-14(24(19,20)21)16(18)23-10-6-8-13(3)4;/h12-14H,5-11H2,1-4H3,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
QIZXJUCBIXXCLG-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCOC(=O)CC(C(=O)OCCCC(C)C)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)

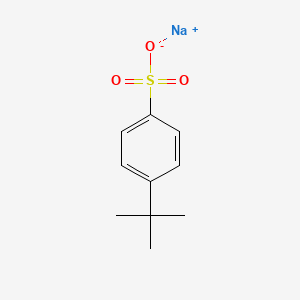
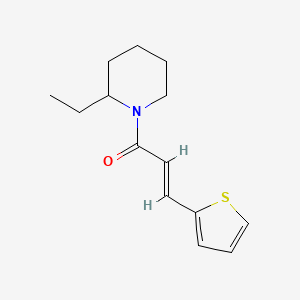
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl 2-(1-pyrrolidinyl)ethyl sulfide](/img/structure/B13824403.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)

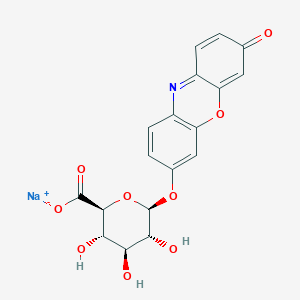
![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)

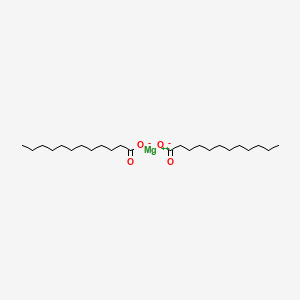
![Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-](/img/structure/B13824450.png)
![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)
